molecular formula C17H15NO4 B10880865 4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one

4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one

Cat. No.: B10880865
M. Wt: 297.30 g/mol
InChI Key: DHXOFBFXVQTYFQ-UHFFFAOYSA-N
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Description

4-[(2,4-Dimethoxyphenyl)amino]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-dimethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin and 2,4-dimethoxyaniline.

    Condensation Reaction: The key step involves a condensation reaction between 4-hydroxycoumarin and 2,4-dimethoxyaniline in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also implemented to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethoxyphenyl)amino]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated chromen-2-one derivatives.

Scientific Research Applications

4-[(2,4-Dimethoxyphenyl)amino]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism by which 4-[(2,4-dimethoxyphenyl)amino]-2H-chromen-2-one exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-Dimethoxyphenyl)amino]-2H-chromen-2-one: Unique due to its specific substitution pattern.

    4-Hydroxycoumarin: Lacks the 2,4-dimethoxyphenylamino group, leading to different chemical properties.

    2,4-Dimethoxyaniline: Does not contain the chromen-2-one core, resulting in distinct reactivity.

Uniqueness

This compound is unique due to the combination of the chromen-2-one core and the 2,4-dimethoxyphenylamino group, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

4-(2,4-dimethoxyanilino)chromen-2-one

InChI

InChI=1S/C17H15NO4/c1-20-11-7-8-13(16(9-11)21-2)18-14-10-17(19)22-15-6-4-3-5-12(14)15/h3-10,18H,1-2H3

InChI Key

DHXOFBFXVQTYFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32)OC

Origin of Product

United States

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